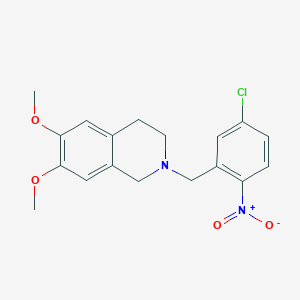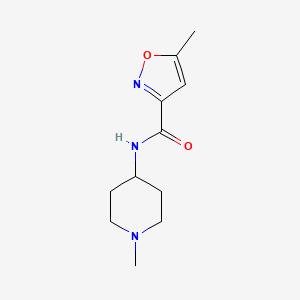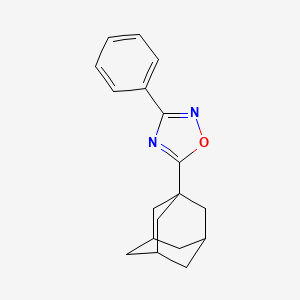
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as CMIQ, is a chemical compound with potential applications in scientific research. CMIQ is a tetrahydroisoquinoline derivative that has been synthesized using various methods.
作用機序
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline's mechanism of action is not fully understood. However, it has been suggested that 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline's affinity for the dopamine D2 receptor and the sigma-1 receptor may be responsible for its antipsychotic and antidepressant effects. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects. In animal models, 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which makes it a useful tool for studying these receptors. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have antipsychotic and antidepressant effects in animal models, which makes it a potential therapeutic target for psychiatric disorders. However, 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline's mechanism of action is not fully understood, which may limit its use in some experiments.
将来の方向性
There are several future directions for 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline research. One direction is to further investigate 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline's mechanism of action. Another direction is to study 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline's potential therapeutic effects in humans. Additionally, 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline could be used as a tool to study the dopamine D2 receptor and the sigma-1 receptor in various disease models. Finally, 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline could be modified to improve its pharmacokinetic properties and therapeutic efficacy.
合成法
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a carbonyl compound to form a β-amino carbonyl compound, which is then cyclized to form a tetrahydroisoquinoline. Both methods have been used to synthesize 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has potential applications in scientific research, particularly in the field of neuroscience. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of dopamine release. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have antipsychotic and antidepressant effects in animal models.
特性
IUPAC Name |
2-[(5-chloro-2-nitrophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-24-17-8-12-5-6-20(10-13(12)9-18(17)25-2)11-14-7-15(19)3-4-16(14)21(22)23/h3-4,7-9H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGTYPJZUIEZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)
![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}pyridine trifluoroacetate](/img/structure/B4979744.png)



![5-(1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4979785.png)
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4979798.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4979804.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4979814.png)